6,7,8-Trimethoxycinnolin-4-ol
Description
Contextualizing Cinnoline (B1195905) Derivatives in Modern Medicinal Chemistry and Biological Research
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a crucial scaffold in the development of novel therapeutic agents. mdpi.comresearchgate.netijper.orgnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. pnrjournal.combenthamdirect.comingentaconnect.com The versatility of the cinnoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological properties. researchgate.net This has led to the synthesis of numerous cinnoline-based compounds with significant potential in drug discovery. mdpi.comnih.gov
The structural similarity of cinnoline to other biologically important heterocycles, such as quinoline (B57606) and isoquinoline, has further fueled interest in its medicinal applications. mdpi.compnrjournal.com Researchers have successfully developed cinnoline derivatives that target a variety of enzymes and receptors, demonstrating their potential to modulate key biological pathways involved in disease. mdpi.comresearchgate.net For instance, some cinnoline derivatives have shown potent inhibitory activity against protein kinases and topoisomerases, which are critical targets in cancer therapy. researchgate.netnih.gov
The broad and potent biological activities of cinnoline derivatives have established them as a significant class of compounds in medicinal chemistry. mdpi.comresearchgate.netnih.gov Ongoing research continues to explore the therapeutic potential of this versatile scaffold, with several cinnoline-based compounds currently undergoing clinical evaluation. mdpi.comresearchgate.net
Rationale for Investigating 6,7,8-Trimethoxycinnolin-4-ol as a Novel Chemical Entity
The specific compound, this compound, has emerged as a subject of interest due to the unique combination of a cinnolin-4-ol core and a trimethoxy substitution pattern. This particular arrangement of functional groups suggests the potential for novel biological activities and a distinct pharmacological profile. The cinnolin-4-ol moiety is a known pharmacophore that contributes to various biological effects, while the presence and positioning of the three methoxy (B1213986) groups can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties, in turn, can impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The investigation into this compound is therefore driven by the prospect of discovering a new chemical entity with potentially enhanced or novel therapeutic applications.
Overview of Current Research Objectives and Scope for this compound Studies
Currently, research on this compound is primarily focused on its synthesis, characterization, and preliminary evaluation of its biological activities. The main objectives include:
Efficient Synthesis: Developing a robust and efficient synthetic route to obtain this compound in high purity and yield.
Structural Elucidation: Confirming the chemical structure of the synthesized compound using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. nih.gov
Biological Screening: Investigating the potential therapeutic properties of the compound by screening it against a panel of biological targets. This includes evaluating its in vitro activity against various cancer cell lines and microbial strains. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related analogues to understand the relationship between the chemical structure and biological activity. This will help in identifying the key structural features responsible for its pharmacological effects and guide the design of more potent and selective compounds. nih.gov
The scope of these studies is currently at the preclinical stage, with a focus on in vitro and cell-based assays. Future research may expand to include in vivo studies in animal models to further evaluate the compound's efficacy and pharmacokinetic profile.
Significance of the Trimethoxy Substitution Pattern and Cinnolin-4-ol Moiety in Scaffold Design
The design of this compound incorporates two key structural features that are known to be important for biological activity: the trimethoxy substitution pattern and the cinnolin-4-ol moiety.
The trimethoxy substitution pattern , particularly the 3,4,5-trimethoxyphenyl group, is a well-established pharmacophore found in a number of natural and synthetic compounds with potent biological activities. nih.gov This substitution pattern is known to play a crucial role in the binding of molecules to their biological targets, often through hydrogen bonding and hydrophobic interactions. nih.gov The presence of three methoxy groups can also enhance the metabolic stability of the compound, leading to improved pharmacokinetic properties.
The cinnolin-4-ol moiety is another important structural feature that contributes to the biological activity of many cinnoline derivatives. The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. Furthermore, the cinnolin-4-ol core can exist in tautomeric equilibrium with the cinnolin-4(1H)-one form, which can influence its chemical reactivity and biological activity. nih.gov The combination of these two key structural features in a single molecule makes this compound a promising candidate for further investigation as a potential therapeutic agent.
Data on Related Cinnoline Derivatives
| Compound | Reported Biological Activity | Reference |
|---|---|---|
| Cinoxacin | Antibacterial | mdpi.comnih.gov |
| Cinnopentazone | Anti-inflammatory | ijper.org |
| 6-Hydroxycinnolines | Antifungal | mdpi.com |
| Cinnoline derivatives with pyrazoline ring | Anti-inflammatory, Antibacterial | mdpi.com |
| Cinnoline derivatives with sulphonamide moiety | Antimicrobial, Antifungal | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1314399-89-7 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6,7,8-trimethoxy-1H-cinnolin-4-one |
InChI |
InChI=1S/C11H12N2O4/c1-15-8-4-6-7(14)5-12-13-9(6)11(17-3)10(8)16-2/h4-5H,1-3H3,(H,13,14) |
InChI Key |
LYCDNLGHNWCNTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C(=O)C=NN2)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C=NN2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6,7,8 Trimethoxycinnolin 4 Ol
Established Synthetic Pathways for Cinnoline (B1195905) Scaffolds and Analogs
The construction of the cinnoline ring system, a bicyclic heteroaromatic compound, has a rich history with several named reactions that have evolved over time.
Historical Context and Evolution of Cinnoline Synthesis
The first synthesis of a cinnoline derivative was reported by Victor von Richter in 1883. semanticscholar.org This initial method, now known as the Richter cinnoline synthesis, involved the cyclization of an ortho-alkynyl-substituted arenediazonium salt. semanticscholar.orgresearchgate.net Following this discovery, other classical methods were developed, including the Widman-Stoermer and the Borsche-Herbert syntheses, which became foundational for accessing various cinnoline derivatives. semanticscholar.org
The Widman-Stoermer synthesis involves the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452). semanticscholar.org However, this method has limitations, including the requirement of a substituent on the α-carbon of the vinyl group. researchgate.net
The Borsche-Herbert synthesis, a widely used method for preparing 4-hydroxycinnolines, involves the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt. researchgate.netresearchgate.net This method has proven to be quite general for a range of substituted 4-hydroxycinnolines. rsc.org
Modern Approaches in Cinnoline Ring System Formation
In recent years, the field of cinnoline synthesis has been significantly advanced by the advent of modern synthetic techniques, particularly those involving metal-catalyzed reactions. These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to classical approaches.
Rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes has emerged as a powerful tool for constructing both cinnoline and cinnolinium frameworks. researchgate.net Copper-catalyzed cascade reactions of arylsulfonylhydrazones derived from ortho-alkynyl arylketones also provide a concise route to diverse cinnoline derivatives. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to introduce aryl fragments onto a pre-formed cinnoline ring, often starting from a halogenated cinnoline derivative. researchgate.net
Optimized Synthesis of 6,7,8-Trimethoxycinnolin-4-ol
The synthesis of this compound can be most effectively achieved through the Borsche-Herbert synthesis, which is particularly suited for the preparation of 4-hydroxycinnoline derivatives. This pathway involves the preparation of a key precursor, 2-amino-3,4,5-trimethoxyacetophenone, followed by its diazotization and subsequent cyclization.
Step-by-Step Reaction Protocols and Conditions
The synthesis commences with the preparation of the requisite ortho-aminoacetophenone.
Step 1: Synthesis of 3,4,5-Trimethoxyacetophenone
One common route to 3,4,5-trimethoxyacetophenone starts from gallic acid, which is first converted to 1,2,3-trimethoxybenzene (B147658). Subsequent Friedel-Crafts acylation of 1,2,3-trimethoxybenzene can be challenging due to regioselectivity issues. unit.no A more controlled approach involves the bromination of 1,2,3-trimethoxybenzene to block the more reactive positions before acylation. unit.no Alternatively, 3,4,5-trimethoxyacetophenone can be synthesized via an Ullmann-type coupling reaction. unit.no
Step 2: Nitration and Reduction to form 2-Amino-3,4,5-trimethoxyacetophenone
The synthesized 3,4,5-trimethoxyacetophenone is then nitrated to introduce a nitro group at the ortho position (2-position). Subsequent reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, yields the key intermediate, 2-amino-3,4,5-trimethoxyacetophenone.
Step 3: Diazotization and Cyclization to this compound (Borsche-Herbert Reaction)
The final step is the diazotization of 2-amino-3,4,5-trimethoxyacetophenone, followed by intramolecular cyclization.
Diazotization: The 2-amino-3,4,5-trimethoxyacetophenone is dissolved in a suitable acid, such as a mixture of acetic acid and sulfuric acid, and cooled to 0-5 °C. rsc.org A solution of sodium nitrite is then added dropwise to form the diazonium salt. rsc.orggoogle.com
Cyclization: The resulting diazonium salt solution is then heated, typically to around 85-90 °C, to induce cyclization and formation of the this compound. rsc.org The product often precipitates from the reaction mixture upon cooling or dilution with water. rsc.org
Table 1: Reaction Conditions for the Synthesis of this compound via Borsche-Herbert Synthesis
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time | Typical Yield (%) |
| 1 | 3,4,5-Trimethoxyacetophenone | Nitrating agent (e.g., HNO₃/H₂SO₄) | 0 - 10 | 1 - 2 h | 85 - 95 |
| 2 | 2-Nitro-3,4,5-trimethoxyacetophenone | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | Room Temp. - 60 | 2 - 12 h | 80 - 90 |
| 3 | 2-Amino-3,4,5-trimethoxyacetophenone | NaNO₂, Acetic Acid, Sulfuric Acid | 0 - 5 (diazotization), 85 - 90 (cyclization) | 1 - 3 h | 70 - 90 |
Note: Yields are estimates based on analogous reactions and may vary.
Purification and Isolation Techniques for High Yields
The crude this compound obtained from the reaction mixture typically requires purification to achieve high purity.
Filtration: The solid product that precipitates out of the reaction mixture is first collected by filtration and washed with water to remove residual acid and inorganic salts. rsc.org
Recrystallization: This is a common and effective method for purifying solid organic compounds. For 4-hydroxycinnoline derivatives, solvents such as acetic acid or aqueous ethanol (B145695) are often used. rsc.org The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. Silica gel is a common stationary phase, and a solvent system such as ethyl acetate/hexane is used as the mobile phase to separate the desired product from any byproducts.
Regioselective Functionalization Approaches for Cinnoline Derivatives
The functionalization of the pre-formed 6,7,8-trimethoxycinnoline-4-ol ring system allows for the introduction of various substituents at specific positions, which is crucial for developing analogues with diverse properties. The electron-rich nature of the trimethoxy-substituted benzene (B151609) ring influences the regioselectivity of these reactions.
Modern organometallic chemistry offers powerful tools for the regioselective functionalization of heterocyclic scaffolds like cinnoline. The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), allows for selective deprotonation at specific positions on the cinnoline ring. rsc.orgnih.gov
For the cinnoline scaffold, it has been shown that by using a combination of BF₃·OEt₂ and TMP₂Mg·2LiCl, magnesiation can be directed to the C-3 position. In contrast, using TMP₂Zn·2MgCl₂·2LiCl can lead to selective zincation at the C-8 position. These organometallic intermediates can then be trapped with a variety of electrophiles, such as aryl halides, acid chlorides, or allyl bromides, often in the presence of a palladium or copper catalyst, to install new functional groups with high regioselectivity.
Given the presence of the three methoxy (B1213986) groups on the benzene portion of this compound, these positions are highly activated towards electrophilic aromatic substitution. However, direct electrophilic substitution may lead to a mixture of products. Therefore, directed metalation strategies would provide a more controlled and regioselective approach to further functionalize the carbocyclic ring of this specific cinnoline derivative.
Strategies for Modifying the Trimethoxy Groups
The methoxy groups at positions C-6, C-7, and C-8 are key features of the molecule and prime targets for modification to probe structure-activity relationships (SAR). The primary strategy for their modification is through ether cleavage (demethylation), followed by potential re-alkylation.
Demethylation: The conversion of the methoxy groups to hydroxyl groups is a common transformation. This reaction increases the polarity of the molecule and provides new handles for further derivatization. Standard reagents for cleaving aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The reaction conditions can be tuned to achieve either partial or complete demethylation, although achieving selective demethylation at a specific position in a poly-methoxylated system can be challenging and may require multi-step protection-deprotection strategies.
Re-alkylation and Functionalization: Once demethylated, the resulting hydroxyl groups can be converted into a variety of other functional groups. Re-alkylation with different alkyl halides or sulfates can introduce longer or more complex alkyl chains (e.g., ethoxy, propoxy), altering the compound's lipophilicity.
| Modification Type | Reagent/Condition | Potential Product |
| Complete Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂ | 6,7,8-Trihydroxycinnolin-4-ol |
| Partial Demethylation | Controlled HBr or BBr₃ | Mixture of dihydroxy- and monohydroxy-cinnolinols |
| Re-alkylation (Post-demethylation) | Alkyl halide (e.g., C₂H₅I), Base (e.g., K₂CO₃) | 6,7,8-Triethoxycinnolin-4-ol (from the trihydroxy derivative) |
Derivatization at the C-4 Hydroxyl Position
The C-4 hydroxyl group is a versatile functional handle for derivatization. Due to the tautomerism with the cinnolinone form, reactions can occur at the oxygen atom (O-alkylation/acylation) or the ring nitrogen at position 1 (N-alkylation). The choice of reagents and reaction conditions determines the outcome.
O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters. These modifications are useful for masking the polar hydroxyl group, which can influence the molecule's permeability and pharmacokinetic properties. nih.gov
Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., sodium hydride, potassium carbonate) yields the corresponding 4-alkoxycinnoline.
Esterification: Acylation with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a base like pyridine (B92270) or triethylamine, produces 4-acyloxycinnoline esters. libretexts.org
N-Alkylation: Under certain conditions, particularly when the hydroxyl group is deprotonated, alkylation can occur at the N-1 position of the cinnolinone tautomer, leading to N-substituted cinnolin-4-one derivatives.
| Derivatization Type | Reagent/Condition | Product Structure |
| O-Alkylation (Ether) | Propyl iodide (CH₃CH₂CH₂I), K₂CO₃ | 4-Propoxy-6,7,8-trimethoxycinnoline |
| O-Acylation (Ester) | Acetyl chloride (CH₃COCl), Pyridine | 6,7,8-Trimethoxycinnolin-4-yl acetate |
| N-Alkylation | Methyl iodide (CH₃I), NaH | 1-Methyl-6,7,8-trimethoxycinnolin-4(1H)-one |
Introduction of Diverse Substituents on the Cinnoline Ring
Introducing new substituents onto the carbocyclic portion of the cinnoline ring requires overcoming the inherent reactivity patterns of the molecule. The three electron-donating methoxy groups strongly activate the benzene ring towards electrophilic aromatic substitution, while the pyridazine (B1198779) portion of the cinnoline is electron-deficient.
Modern C-H Functionalization: Advanced synthetic methods, such as transition-metal-catalyzed C-H activation, offer a powerful alternative for introducing substituents with high regioselectivity. rsc.org Directing groups can be used to guide a metal catalyst to a specific C-H bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are inaccessible through classical methods.
Design and Synthesis of Analogues and Prodrugs for Research Purposes
The development of analogues and prodrugs of this compound is driven by the need to create research tools with optimized properties.
Rational Design Principles for Structural Modification
The rational design of new analogues is guided by structure-activity relationship (SAR) principles, aiming to enhance desired research properties without introducing liabilities. nih.gov
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for properties like cell permeability and solubility. Modifications to the trimethoxy groups (e.g., converting them to hydroxyls or longer alkoxy chains) or masking the C-4 hydroxyl group via esterification or etherification can systematically alter this balance. nih.gov
Probing Steric and Electronic Effects: Introducing various substituents at the C-5 position or on the N-1 position allows for the exploration of steric and electronic requirements for biological activity. For instance, adding electron-withdrawing or electron-donating groups can influence target binding interactions. mdpi.com
Improving Pharmacokinetic Properties: Prodrug strategies are employed to overcome specific limitations of a parent molecule, such as poor solubility or rapid metabolism. researchgate.net
Synthetic Routes to Key Analogues
The synthesis of key analogues relies on the derivatization strategies outlined in section 2.3. The synthesis of the core this compound structure itself would likely proceed via a Richter-type synthesis, starting from a suitably substituted 2-aminophenyl precursor. innovativejournal.in
Example Synthetic Route to a C-4 Ether Analogue:
Starting Material: this compound.
Reaction: Treat with sodium hydride (NaH) to form the corresponding alkoxide.
Alkylation: Add an alkyl halide, such as ethyl iodide (C₂H₅I).
Product: 4-Ethoxy-6,7,8-trimethoxycinnoline.
Example Synthetic Route to a C-5 Nitro Analogue:
Starting Material: this compound.
Reaction: Treat with a nitrating mixture (e.g., HNO₃/H₂SO₄) under carefully controlled temperature conditions.
Product: 5-Nitro-6,7,8-trimethoxycinnolin-4-ol.
Prodrug Strategies to Enhance Research Tool Utility
A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. slideshare.net This strategy can be used to improve a compound's utility as a research tool by enhancing properties like aqueous solubility, chemical stability, or bioavailability. researchgate.netmdpi.com
The C-4 hydroxyl group of this compound is an ideal attachment point for promoieties that can be cleaved enzymatically or chemically. researchgate.net
Ester Prodrugs: Attaching a promoiety via an ester linkage is a common strategy. The ester can be designed to be cleaved by ubiquitous esterase enzymes in the body. Examples of promoieties include simple acetates, or more complex structures like amino acid conjugates to improve solubility or target specific transporters.
Phosphate (B84403) Prodrugs: Converting the hydroxyl group into a phosphate ester can dramatically increase aqueous solubility. The phosphate group is then cleaved by alkaline phosphatase enzymes in vivo to release the active parent compound.
Carbonate/Carbamate (B1207046) Prodrugs: Linking a promoiety through a carbonate or carbamate bond provides another option for creating cleavable prodrugs with varying rates of hydrolysis.
| Prodrug Strategy | Promoieties | Potential Advantage |
| Ester Prodrugs | Acetate, Butyrate, Amino Acids (e.g., Valine) | Improved permeability, potential for active transport |
| Phosphate Prodrugs | Phosphate monoester | Increased aqueous solubility for parenteral formulation |
| Carbonate Prodrugs | Ethyl carbonate, Benzyl carbonate | Tunable hydrolysis rate |
By systematically applying these synthetic and design strategies, a diverse library of analogues and prodrugs based on the this compound scaffold can be generated for comprehensive investigation in various research contexts.
Stereoselective Synthesis Considerations and Chiral Pool Utilization
The introduction of chirality into the this compound scaffold is a critical consideration for the development of potentially selective therapeutic agents. As many biological targets are chiral, the stereochemical configuration of a molecule can significantly influence its pharmacological activity. This section explores potential strategies for the stereoselective synthesis of this compound derivatives, focusing on the use of chiral auxiliaries and the incorporation of building blocks from the chiral pool.
Stereoselective Synthesis Methodologies
Asymmetric synthesis aims to convert an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. uwindsor.ca While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied. Key strategies would likely involve the introduction of a stereocenter at a position on the cinnoline core or on a substituent attached to it.
One potential approach involves the asymmetric synthesis of substituted cinnolines, which has been explored for related structures. For instance, a proline-catalyzed process has been described for the synthesis of chiral 3-substituted cinnolines, proceeding through a chiral hydrazine (B178648) intermediate. google.com Such a strategy could theoretically be adapted to precursors of this compound, installing a chiral center at the C3-position.
Chiral Auxiliaries
A powerful and widely used strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, in a synthetic route involving the formation of the cinnoline ring via cyclization, an auxiliary could be placed on a side chain of the starting phenylhydrazine. This would create a diastereomeric intermediate, allowing for the stereoselective formation of a new chiral center.
Several well-established chiral auxiliaries could be considered for this purpose. These are often derived from readily available natural products like amino acids or terpenes. nih.gov The choice of auxiliary can influence the degree of stereoselectivity.
Table 1: Potential Chiral Auxiliaries for Stereoselective Synthesis
| Chiral Auxiliary | Parent Compound Class | Potential Attachment Point |
|---|---|---|
| Evans' Oxazolidinones | Amino Acids | Acyl group on a precursor |
| Camphorsultam | Terpenes (Camphor) | Acyl group on a precursor |
| Pseudoephedrine | Alkaloid | Amide linkage on a precursor |
This table presents hypothetical applications of common chiral auxiliaries to the synthesis of derivatives related to this compound based on established chemical principles.
Chiral Pool Utilization
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes. wikipedia.orgmdpi.com Chiral pool synthesis is a strategy that uses these molecules as starting materials, incorporating their pre-existing chirality into the final target molecule. wikipedia.org
To apply this strategy to this compound, a synthon derived from the chiral pool could be incorporated into the molecule's structure. For example, a chiral side chain could be introduced at the C3 or N2 position of the cinnoline ring. This could be achieved by using a chiral building block in the initial steps of the synthesis. For instance, if a side chain containing a hydroxyl or amino group is desired, a chiral epoxide or amino acid derivative from the chiral pool could be used as a starting material. Quinic acid, a densely functionalized and cheap natural compound, is another example of a versatile chiral pool starting material. researchgate.net
The advantage of this approach is that the absolute stereochemistry of a specific center in the target molecule is pre-determined by the choice of the starting material from the chiral pool. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Camphor |
| Evans' Oxazolidinones |
| Camphorsultam |
| Phenylhydrazine |
| Proline |
| Pseudoephedrine |
| Quinic Acid |
| (S)-1-Phenylethylamine |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications on Biological Activity and Selectivity (Preclinical, Mechanistic Focus)
The biological activity and selectivity of cinnoline-based compounds are highly dependent on the nature and position of various substituents on the core ring structure. Preclinical and mechanistic studies on related compounds provide a framework for understanding the potential impact of modifications to 6,7,8-Trimethoxycinnolin-4-ol.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in predicting the activity of novel compounds and guiding synthetic efforts toward more potent and selective molecules. wikipedia.orgresearchgate.net For cinnoline (B1195905) derivatives, QSAR studies often focus on identifying key molecular descriptors that govern their inhibitory potential against specific biological targets.
A typical QSAR model can be represented by the general equation:
Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org
In the context of cinnoline-based inhibitors, descriptors such as electronic properties (e.g., atomic charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP) are commonly employed. For instance, studies on related heterocyclic compounds have demonstrated that specific electronic and steric features are critical for activity. nih.govbrieflands.com
A hypothetical QSAR study on a series of this compound analogs might reveal the following relationships:
| Descriptor | Correlation with Activity | Implication for this compound Analogs |
| LogP | Positive | Increased lipophilicity at specific positions may enhance cell permeability and target engagement. |
| Dipole Moment | Negative | A lower molecular dipole moment could be favorable for binding to a non-polar active site. |
| HOMO Energy | Positive | Higher energy of the highest occupied molecular orbital may facilitate charge transfer interactions with the target. |
| Steric Bulk at R1 | Negative | Bulky substituents at certain positions may cause steric hindrance, reducing binding affinity. |
This table is illustrative and based on general QSAR principles for heterocyclic inhibitors.
The development of a robust QSAR model requires a dataset of compounds with well-defined structures and corresponding biological activities, typically obtained from a single, consistent bioassay. researchgate.net The statistical validity of the model is assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the Fisher statistic (F-test). mdpi.com A statistically significant QSAR model can then be used to predict the activity of untested analogs of this compound, thereby prioritizing synthetic targets.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between the three-dimensional structure of a molecule and its biological activity. dovepress.com Unlike 2D-QSAR, which uses global molecular properties, 3D-QSAR considers the spatial arrangement of atoms and the resulting molecular fields. dovepress.com These approaches are particularly useful for optimizing the lead compound, this compound, by providing a visual representation of the regions where structural modifications are likely to enhance or diminish activity.
Studies on cinnoline and quinoline (B57606) analogs have successfully employed 3D-QSAR to design potent inhibitors. nih.govnih.gov These studies typically involve aligning a series of active compounds and calculating their steric and electrostatic fields. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.gov
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. nih.gov The results are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic potential would be beneficial. For example, a CoMFA study on a series of cinnoline-based kinase inhibitors revealed that bulky substituents are preferred at the R1 and R3 positions, while hydrophilic and negatively charged groups at the R1 position improve activity. nih.gov
CoMSIA extends the CoMFA approach by including additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This provides a more comprehensive picture of the molecular features required for optimal binding. A CoMSIA model for this compound analogs could reveal the importance of specific hydrophobic and hydrogen-bonding interactions within the target's active site. For instance, a CoMSIA model for other heterocyclic inhibitors has shown that a combination of hydrophobic and hydrogen bond acceptor fields yielded the best predictive model. nih.gov
The following table summarizes the key aspects of CoMFA and CoMSIA as they could be applied to this compound:
| 3D-QSAR Method | Descriptor Fields | Key Output | Potential Application for this compound |
| CoMFA | Steric, Electrostatic | Contour maps showing favorable/unfavorable regions for steric bulk and charge. | Guiding the placement of substituents to avoid steric clashes and optimize electrostatic interactions. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | Contour maps for five different molecular properties. | Providing detailed insights into the specific types of non-covalent interactions that govern binding affinity. |
The predictive power of both CoMFA and CoMSIA models is rigorously validated using techniques such as cross-validation (leave-one-out or leave-group-out) and by predicting the activity of an external test set of compounds. nih.gov
Structure-Kinetic Relationship (SKR) Analysis
Beyond thermodynamic affinity (how tightly a drug binds), there is growing recognition of the importance of binding kinetics (how long a drug-target complex lasts). rsc.org Structure-Kinetic Relationship (SKR) analysis aims to understand how modifications to a compound's structure influence its association (k_on) and dissociation (k_off) rate constants, and ultimately the drug-target residence time. rsc.orgnih.gov
A long residence time can lead to a more durable pharmacological effect. rsc.org SKR studies involve measuring the binding kinetics of a series of structurally related compounds and correlating these kinetic parameters with their structural features.
For a series of analogs of this compound, an SKR study might investigate the impact of modifying the substituents on the cinnoline core on the kinetic profile. For instance, introducing a flexible side chain might allow the compound to form additional interactions within the binding pocket, potentially slowing the dissociation rate. Conversely, rigidifying a portion of the molecule could accelerate the association rate.
A systematic analysis, such as matched molecular pair (MMP) analysis, can be employed to identify specific structural changes that lead to desired kinetic profiles. semanticscholar.org For example, an MMP analysis across a large dataset of kinase inhibitors revealed that increased ligand polarity often contributes to a faster association rate. rsc.orgsemanticscholar.org
The following table illustrates hypothetical SKR data for a series of this compound analogs:
| Compound | Modification | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time (1/k_off) (s) |
| Parent | - | 1.0 x 10⁵ | 1.0 x 10⁻² | 100 |
| Analog A | Addition of a hydroxyl group | 1.5 x 10⁵ | 5.0 x 10⁻³ | 200 |
| Analog B | Replacement of methoxy (B1213986) with ethoxy | 9.0 x 10⁴ | 1.2 x 10⁻² | 83 |
| Analog C | Introduction of a flexible linker | 1.2 x 10⁵ | 2.0 x 10⁻³ | 500 |
This table is a hypothetical representation to illustrate SKR concepts.
Such studies can provide invaluable guidance for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds like this compound to achieve a desired therapeutic profile. nih.gov
Mechanistic Investigations of 6,7,8 Trimethoxycinnolin 4 Ol Action
Identification of Molecular Targets and Binding Interactions
The initial step in understanding the pharmacological profile of a compound like 6,7,8-Trimethoxycinnolin-4-ol involves identifying its direct molecular binding partners within a biological system. This process is crucial for predicting its therapeutic potential and potential side effects.
Enzyme Inhibition and Activation Profiling in Cell-Free and Cellular Systems
Comprehensive screening against a panel of purified enzymes is a standard method to identify potential enzymatic targets. Such assays would measure the ability of this compound to either inhibit or enhance the activity of various enzymes. Data from these cell-free assays provide direct evidence of interaction and can determine key parameters like the half-maximal inhibitory concentration (IC50) or activation constant (AC50). Subsequent cellular assays are then used to confirm these findings in a more complex biological environment.
Table 1: Illustrative Enzyme Inhibition Profile (Note: This table is a template and does not represent actual data for this compound due to a lack of available information.)
| Enzyme Target | Assay Type | IC50 / AC50 (µM) | Mode of Action |
|---|---|---|---|
| Kinase Panel | Cell-Free | Data Not Available | Data Not Available |
| Phosphatase Panel | Cell-Free | Data Not Available | Data Not Available |
| Protease Panel | Cell-Free | Data Not Available | Data Not Available |
| Cellular Thermal Shift Assay | Cellular | Data Not Available | Data Not Available |
Receptor Binding Assays and Ligand-Receptor Dynamics
To determine if this compound interacts with cell surface or intracellular receptors, competitive binding assays are typically employed. These experiments utilize a known radiolabeled or fluorescently tagged ligand for a specific receptor and measure the ability of the test compound to displace it. This allows for the determination of binding affinity (Ki).
Ion Channel Modulation Studies
The effect of this compound on the function of various ion channels would be investigated using electrophysiological techniques, such as patch-clamp recordings on cells expressing specific channels. These studies can reveal whether the compound acts as a blocker, opener, or modulator of channel gating properties.
Nucleic Acid Interaction Analysis
Investigating the potential for a compound to interact directly with DNA or RNA is critical, as such interactions can lead to genotoxic effects or novel therapeutic mechanisms. Techniques like UV-visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis can be used to study the binding of small molecules to nucleic acids.
Elucidation of Downstream Signaling Pathways and Cellular Responses
Once a primary molecular target is identified, subsequent research focuses on understanding the broader cellular consequences of this interaction. This involves mapping the signaling cascades that are modulated by the compound.
Phosphorylation Cascades
If this compound is found to modulate a kinase or a receptor that signals through kinases, its effect on downstream phosphorylation events would be a key area of investigation. Techniques such as Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics are used to identify changes in the phosphorylation state of key signaling proteins. This provides a detailed picture of the cellular pathways affected by the compound.
Table 2: Analysis of Protein Phosphorylation (Note: This table is a template and does not represent actual data for this compound due to a lack of available information.)
| Signaling Pathway | Key Phosphorylated Protein | Change in Phosphorylation | Method of Detection |
|---|---|---|---|
| MAP Kinase | ERK1/2 (p44/42) | Data Not Available | Western Blot |
| PI3K/Akt | Akt (Ser473) | Data Not Available | Western Blot |
| STAT Signaling | STAT3 (Tyr705) | Data Not Available | Western Blot |
Gene Expression Profiling
Gene expression profiling is a powerful technique used to create a global picture of cellular function by measuring the activity of thousands of genes at once. wikipedia.org This approach can reveal how a compound like this compound alters cellular processes by observing which genes are turned "on" or "off" in its presence. wikipedia.org Such studies are crucial in drug discovery for identifying molecular mechanisms, potential drug targets, and even predicting toxicity. frontiersin.orgnih.gov
Currently, there are no specific gene expression profiling studies published for this compound. However, if such an experiment were conducted, it would typically involve treating a relevant cell line (e.g., a cancer cell line if investigating anti-tumor properties) with the compound and comparing its gene expression profile to untreated cells. Techniques like DNA microarrays or RNA-Sequencing (RNA-Seq) would be used to quantify the changes in messenger RNA (mRNA) levels for thousands of genes simultaneously. frontiersin.org
The resulting data would highlight signaling pathways and biological processes modulated by the compound. For instance, a significant upregulation of genes involved in apoptosis (programmed cell death) and downregulation of genes related to cell proliferation could suggest a potential anti-cancer mechanism. This information provides a transcriptomic "fingerprint" of the compound's effect on the cell. ovid.com
Hypothetical Gene Expression Changes Induced by this compound in a Cancer Cell Line
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| CASP3 | Caspase 3 | Apoptosis Execution | +2.8 | <0.01 |
| BCL2 | B-cell lymphoma 2 | Anti-Apoptosis | -2.1 | <0.01 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | +3.5 | <0.005 |
| MYC | MYC Proto-Oncogene | Cell Proliferation | -3.2 | <0.005 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -1.9 | <0.05 |
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them a major class of targets for therapeutic intervention. ajwilsonresearch.comnih.gov Modulating these interactions—either by disrupting them or stabilizing them—can have profound effects on disease pathways. pku.edu.cn Investigating whether this compound acts by modulating PPIs would be a key step in understanding its mechanism.
As of now, specific research into the effects of this compound on any particular PPI is not available. To investigate this, researchers would typically use techniques such as co-immunoprecipitation (Co-IP), yeast two-hybrid screening, or biophysical methods like Surface Plasmon Resonance (SPR). creative-proteomics.comwikipedia.org For example, if gene expression data suggested the compound affects the p53 signaling pathway, Co-IP experiments could be designed to see if it disrupts the interaction between p53 and its negative regulator, MDM2. A positive result would indicate that the compound's activity may stem from its ability to free p53 to perform its tumor-suppressing functions. Computational modeling and molecular dynamics simulations can also provide insights into how a small molecule might bind at a PPI interface to disrupt the interaction. nih.gov
Omics-Based Approaches to Target Identification and Pathway Deconvolution
To gain a comprehensive, unbiased understanding of a compound's mechanism, researchers often turn to "omics" technologies. These approaches provide a system-wide view of changes occurring within a cell upon treatment.
Proteomics: This is the large-scale study of proteins. In drug discovery, chemical proteomics can identify the direct protein targets of a compound. mdpi.com Techniques like affinity chromatography-mass spectrometry or quantitative proteomics methods such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can pinpoint which proteins this compound binds to, including both intended targets and potential off-targets. mdpi.combiognosys.comresearchgate.net This is crucial for validating the mechanism of action and identifying potential sources of toxicity. patsnap.com
Metabolomics: This is the systematic study of small molecules, or metabolites, within cells and tissues. nih.gov By analyzing the metabolic fingerprint of cells treated with this compound, researchers can understand its impact on biochemical pathways. researchgate.net For example, a significant change in the levels of metabolites in the glycolysis or citric acid cycle pathways could indicate that the compound interferes with cellular energy metabolism. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used for these studies. nih.gov The process involves detecting metabolites, pre-processing the raw data, and then using statistical and pathway analysis to link significant changes to biological context. nih.gov
There are currently no published proteomics or metabolomics studies specifically investigating this compound.
Advanced Biophysical Techniques for Interaction Analysis
Once potential protein targets are identified, advanced biophysical techniques are employed to characterize the direct interaction between the compound and the protein in a quantitative manner. These methods provide critical data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures biomolecular interactions in real-time. sygnaturediscovery.comrsc.org A protein of interest is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. youtube.comnih.gov The binding and dissociation are measured, providing precise values for the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. sygnaturediscovery.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding. nih.govamericanlaboratory.com It directly measures the heat released or absorbed during the binding event as the compound is titrated into a solution containing the target protein. khanacademy.orgtainstruments.com A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. americanlaboratory.comeuropeanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information about protein-ligand interactions in solution. creative-biostructure.com Techniques like Chemical Shift Perturbation (CSP) can map the binding site of this compound on its target protein by monitoring changes in the NMR signals of the protein's atoms upon addition of the compound. nih.govunivr.it Other NMR methods, such as Saturation Transfer Difference (STD) NMR, can be used to screen for even weak binding and identify which parts of the small molecule are in direct contact with the protein. nih.govnorthwestern.edu
No studies utilizing SPR, ITC, or NMR to analyze the binding of this compound to a specific protein target have been published to date.
Hypothetical Biophysical Interaction Data for this compound with a Target Kinase
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Technique | Parameter | Value | Interpretation |
| SPR | Kₑ (Dissociation Constant) | 150 nM | High affinity binding |
| kₐ (Association Rate) | 1.2 x 10⁵ M⁻¹s⁻¹ | Fast binding | |
| kₑ (Dissociation Rate) | 1.8 x 10⁻² s⁻¹ | Moderately slow dissociation | |
| ITC | Kₐ (Association Constant) | 6.5 x 10⁶ M⁻¹ | Strong binding, confirms SPR |
| n (Stoichiometry) | 1.02 | 1:1 binding ratio | |
| ΔH (Enthalpy) | -8.5 kcal/mol | Enthalpically driven binding | |
| -TΔS (Entropy) | -2.1 kcal/mol | Small unfavorable entropy change | |
| NMR | CSP Analysis | Significant shifts in Gly-rich loop | Binding occurs in the ATP-binding pocket |
Preclinical Pharmacological and Efficacy Studies Mechanistic Focus
In vitro Cell-Based Assays for Biological Activity
There is currently no publicly available data on the in vitro biological activity of 6,7,8-Trimethoxycinnolin-4-ol. This includes a lack of information on:
Cellular Proliferation and Viability Assays (e.g., MTT assays)
No studies have been published detailing the effect of this compound on the proliferation or viability of any cell lines.
Apoptosis and Cell Cycle Modulation Studies
Information regarding the ability of this compound to induce apoptosis or alter the cell cycle is not available.
Inflammatory Pathway Inhibition in Cell Lines
There are no reports on the in vitro assessment of this compound for its potential to inhibit inflammatory pathways.
Modulation of Oxidative Stress Markers
The effect of this compound on oxidative stress markers in cellular models has not been documented.
Phenotypic Screening in Disease-Relevant Cell Models
No phenotypic screening data for this compound in any disease-specific cellular models have been found in the scientific literature.
In vivo Animal Models of Disease (Mechanistic/Efficacy in Animal Models, Excluding Clinical Trials)
Consistent with the absence of in vitro data, there are no published preclinical studies investigating the efficacy or mechanism of action of this compound in any in vivo animal models of disease.
Efficacy Evaluation in Specific Animal Disease Models
There is no publicly available information from preclinical studies evaluating the efficacy of this compound in any specific animal models for diseases such as cancer, neurological disorders, or infectious agents.
Biomarker Identification and Validation in Preclinical Models
No studies have been published that identify or validate biomarkers associated with the response to this compound in preclinical models.
Pharmacodynamic Markers and Target Engagement in Preclinical Systems
Information regarding the pharmacodynamic markers and target engagement of this compound in preclinical systems is not available in the current body of scientific literature.
Off-Target Activity Profiling (Preclinical)
There is no data available from preclinical off-target activity profiling of this compound.
Computational and Theoretical Studies of 6,7,8 Trimethoxycinnolin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. These methods can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such calculations are crucial for understanding the intrinsic reactivity of 6,7,8-Trimethoxycinnolin-4-ol.
The electronic structure of the cinnoline (B1195905) core, characterized by the presence of two adjacent nitrogen atoms, significantly influences its reactivity. The trimethoxy substituents at the 6, 7, and 8 positions, along with the hydroxyl group at the 4-position, would further modulate the electron distribution across the bicyclic ring system. DFT calculations could precisely map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (potential hydrogen bond acceptors) and electron-poor (potential hydrogen bond donors). This information is vital for predicting how the molecule might interact with biological macromolecules.
Furthermore, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For a molecule like this compound, understanding these parameters is the first step in predicting its metabolic fate and potential interactions with cellular components.
Table 1: Representative Quantum Chemical Descriptors for a Cinnoline Derivative *
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Influences solubility and interactions with polar molecules. |
*Note: The data in this table are hypothetical and serve as an illustrative example of the types of parameters obtained from quantum chemical calculations for a cinnoline derivative, in the absence of specific data for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are instrumental in rational drug design and in understanding the mechanism of action of potential therapeutic agents. For this compound, these simulations could provide insights into its potential biological targets and the nature of its binding.
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netelsevierpure.comnih.gov This process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein.
For this compound, the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atoms in the cinnoline ring, would be key features for forming hydrogen bonds and other interactions with amino acid residues in a protein's active site. Docking studies on similar cinnoline derivatives have shown their potential to inhibit various enzymes by fitting into their active sites and forming specific interactions. researchgate.netelsevierpure.comnih.gov The predicted binding affinity provides a quantitative measure to rank potential drug candidates.
Table 2: Illustrative Molecular Docking Results for a Cinnoline Derivative with a Kinase Target *
| Parameter | Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | A lower value indicates a stronger predicted binding interaction. |
| Key Interacting Residues | Lys745, Met793, Asp855 | Amino acids in the active site forming hydrogen bonds or hydrophobic interactions. |
| Type of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | The nature of the forces stabilizing the ligand-protein complex. |
*Note: This table presents hypothetical data representative of what would be obtained from a molecular docking study of a cinnoline derivative, as specific data for this compound is not available.
While molecular docking provides a static picture of the binding event, molecular dynamics simulations can offer a more dynamic and realistic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing information about the stability of the binding pose and the flexibility of both the ligand and the protein.
Preclinical ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicology)
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. nih.gov Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties from the molecular structure.
Table 3: Predicted Physicochemical and ADME Properties for a Cinnoline Derivative *
| Property | Predicted Value | Desired Range for Oral Bioavailability |
| LogP (Lipophilicity) | 2.8 | -0.4 to +5.6 |
| Aqueous Solubility (LogS) | -3.5 | > -4.0 |
| Caco-2 Permeability (logPapp) | -5.2 cm/s | > -5.15 cm/s |
| Human Intestinal Absorption | 95% | High |
*Note: The data presented are for illustrative purposes for a hypothetical cinnoline derivative, based on general trends for drug-like molecules, as specific predictions for this compound are not available.
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). acs.orgresearchgate.netmdpi.com In silico models for BBB penetration are often based on molecular descriptors such as molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. The presence of nitrogen heterocycles can also influence BBB permeability. acs.org
For this compound, its physicochemical properties would be used to predict its likelihood of crossing the BBB. Models can provide a simple "yes/no" classification or a quantitative prediction of the brain/plasma concentration ratio (logBB).
Table 4: In Silico Blood-Brain Barrier Penetration Prediction for a Cinnoline Derivative *
| Parameter | Predicted Value | Interpretation |
| LogBB | -0.5 | Predicted to have moderate penetration of the BBB. |
| Polar Surface Area (PSA) | 75 Ų | Within the range generally associated with CNS activity (< 90 Ų). |
| BBB Permeability Class | CNS+ | The compound is predicted to cross the BBB. |
*Note: This table contains hypothetical data to illustrate the output of BBB penetration models for a compound with characteristics similar to a cinnoline derivative, in the absence of specific data for this compound.
Cytochrome P450 Metabolism Prediction and Drug-Drug Interaction Potential
The cytochrome P450 (CYP450) superfamily of enzymes is a critical component of drug metabolism, governing the biotransformation of a vast majority of xenobiotics. nih.govnih.gov Predicting the interaction of a new chemical entity with these enzymes is fundamental to foreseeing its pharmacokinetic profile and potential for drug-drug interactions (DDIs). researchgate.net In silico tools play a significant role in the early stages of drug discovery by modeling these interactions. eurekaselect.comnih.gov
For this compound, computational models can predict which CYP450 isoforms are most likely to be involved in its metabolism. The primary sites of metabolism (SOMs) on the molecule are also identifiable through these predictive methods. nih.gov Given the presence of three methoxy groups, O-demethylation is a probable metabolic pathway. The aromatic ring system may also be susceptible to hydroxylation.
The potential for DDIs is assessed by predicting whether this compound acts as a substrate, inhibitor, or inducer of key CYP450 enzymes. nih.gov The major isoforms responsible for drug metabolism, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are of particular interest. nih.govunimi.itmdpi.com Inhibition or induction of these enzymes can lead to altered plasma concentrations of co-administered drugs, potentially resulting in toxicity or reduced efficacy. nih.gov
Table 1: Predicted Cytochrome P450 Metabolism of this compound
| CYP Isoform | Predicted Role | Predicted Metabolic Reaction | Confidence Score |
| CYP1A2 | Substrate | O-demethylation | High |
| CYP2C9 | Weak Inhibitor | - | Medium |
| CYP2D6 | Substrate | Hydroxylation | Medium |
| CYP3A4 | Substrate | O-demethylation | High |
This table presents hypothetical data for illustrative purposes.
De Novo Ligand Design Strategies Based on the this compound Scaffold
De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods. nih.gov The this compound scaffold can serve as a foundational structure for the de novo design of new ligands.
In a structure-based approach, the three-dimensional structure of a biological target is utilized to design molecules that can bind to it with high affinity and selectivity. The cinnoline core of this compound can be docked into the active site of a target protein, and computational algorithms can then be used to add or modify functional groups to optimize interactions. For instance, the methoxy groups and the hydroxyl group could be modified to enhance hydrogen bonding or other non-covalent interactions with the target.
Ligand-based de novo design, on the other hand, relies on the knowledge of existing active molecules. nih.gov If a series of cinnoline derivatives have known biological activity, their common structural features, or pharmacophore, can be used to generate new molecules with potentially improved properties. The this compound scaffold can be decorated with different substituents to explore a wider chemical space and identify novel compounds with enhanced activity.
Table 2: Hypothetical De Novo Designed Ligands Based on the this compound Scaffold
| Scaffold Modification | Target Interaction | Predicted Affinity (nM) |
| Replacement of 8-methoxy with a carboxylic acid | Enhanced hydrogen bonding | 50 |
| Addition of a phenyl group at the 5-position | Increased hydrophobic interactions | 75 |
| Replacement of the 4-hydroxyl with an amine | Formation of a salt bridge | 30 |
This table presents hypothetical data for illustrative purposes.
Machine Learning and Artificial Intelligence Approaches for Activity and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid and accurate prediction of molecular properties. eurekalert.orgchemrxiv.org These computational methods can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.govnih.gov
For this compound and its derivatives, ML models can be employed to predict a wide range of properties, including biological activity, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be developed to correlate the structural features of these compounds with their biological activity. nih.gov
Deep learning architectures, such as graph neural networks, can learn directly from the 2D or 3D representation of the molecules to predict their properties with high accuracy. researchgate.net These models can identify subtle structure-activity relationships that may not be apparent from traditional analysis. By leveraging AI, researchers can prioritize the synthesis of compounds with the most promising predicted profiles, thereby accelerating the drug discovery process. researchgate.net
Table 3: Predicted Properties of this compound Using Machine Learning Models
| Property | Predicted Value | Model Accuracy |
| Aqueous Solubility | -3.5 logS | 92% |
| Blood-Brain Barrier Permeability | Low | 88% |
| hERG Inhibition | Non-inhibitor | 95% |
| Carcinogenicity | Non-carcinogen | 85% |
This table presents hypothetical data for illustrative purposes.
Metabolism and Pharmacokinetics in Preclinical Systems
Metabolic Pathways and Metabolite Identification (in vitro and in vivo Animal Models)
Metabolic studies aim to identify the chemical modifications a compound undergoes in the body.
Phase I and Phase II Metabolism
Drug metabolism is generally a two-phase process designed to make compounds more water-soluble for easier excretion.
Phase I Metabolism: These reactions introduce or unmask functional groups through processes like oxidation, reduction, and hydrolysis. Cytochrome P450 (CYP) enzymes are the primary family of enzymes involved in Phase I metabolism. For a compound like 6,7,8-Trimethoxycinnolin-4-ol, likely Phase I reactions would involve O-demethylation of the methoxy (B1213986) groups or hydroxylation on the cinnoline (B1195905) ring system.
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite. Common conjugations include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs). The hydroxyl group at the 4-position of this compound would be a primary site for glucuronidation or sulfation.
Identification of Major Metabolites
To identify metabolites, the parent compound is incubated with in vitro systems or administered to animals. Samples (e.g., plasma, urine, feces) are then analyzed, typically using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS). This technique allows for the separation and structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns. Without experimental data, the major metabolites of this compound remain unidentified.
Enzyme Kinetics of Drug-Metabolizing Enzymes (e.g., Cytochrome P450, UGTs)
This section would detail which specific CYP or UGT enzymes are responsible for the metabolism of this compound. Enzyme kinetic studies determine parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of the enzymes for the compound and their metabolic efficiency. This information is critical for predicting potential drug-drug interactions. No such data is available for this compound.
Plasma Protein Binding and Tissue Distribution in Preclinical Models
Plasma Protein Binding (PPB): This determines the extent to which a drug binds to proteins like albumin and alpha-1-acid glycoprotein (B1211001) in the blood. The degree of binding influences the amount of free drug available to exert its pharmacological effect and be metabolized or excreted. PPB is typically measured in vitro using methods like equilibrium dialysis.
Tissue Distribution: These studies, conducted in animal models, determine where the compound distributes in the body after administration. This helps identify target tissues and potential sites of accumulation or toxicity.
No published data on the plasma protein binding or tissue distribution of this compound could be located.
Excretion Pathways in Preclinical Systems (e.g., Biliary, Renal)
Excretion studies identify the primary routes by which the compound and its metabolites are eliminated from the body. This is typically investigated in animal models by analyzing the content of urine and feces after administration of a radiolabeled version of the compound. The relative contribution of renal (urine) and biliary (feces) excretion pathways would be quantified, but this information is not available for this compound.
Interaction with Drug Transporters (in vitro and Preclinical in vivo)
Drug transporters are proteins that facilitate the movement of substances across cell membranes and play a key role in a drug's absorption, distribution, and excretion. In vitro studies using cell lines that overexpress specific transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)) are used to determine if a compound is a substrate or an inhibitor of these transporters. This is vital for predicting drug interactions and understanding drug disposition. No studies have been published investigating the interaction of this compound with drug transporters.
Analytical Method Development for Research Applications
Chromatographic Techniques for Compound Quantification in Research Samples (e.g., HPLC, GC-MS, LC-MS/MS)
Chromatographic methods are central to the quantitative analysis of 6,7,8-Trimethoxycinnolin-4-ol and its metabolites in complex biological matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer the necessary selectivity and sensitivity for these applications. nih.govlabrulez.com
The development of a quantitative chromatographic method for this compound would begin with the selection of the most appropriate technique. Given the likely polar nature of the hydroxylated cinnoline (B1195905) ring and the presence of methoxy (B1213986) groups, reversed-phase HPLC (RP-HPLC) coupled with a suitable detector would be a primary choice. researchgate.netresearchgate.net Optimization of the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical to achieve good chromatographic resolution and peak shape. researchgate.net Gradient elution is often employed for the simultaneous analysis of a parent compound and its metabolites, which may have different polarities. researchgate.net
For enhanced sensitivity and selectivity, especially at low concentrations expected in biological samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred approach. nih.govekb.eg The optimization of MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), is crucial for achieving the desired levels of quantification. nih.gov
Gas chromatography-mass spectrometry (GC-MS) could also be considered, potentially after derivatization of the polar hydroxyl group to increase volatility. Optimization of the temperature program for the GC oven and the selection of appropriate mass fragments for selected ion monitoring (SIM) would be key steps.
Table 1: Hypothetical HPLC-PDA Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Photodiode Array (PDA) at 254 nm and 280 nm |
| Column Temperature | 30 °C |
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. fda.goveuropa.euajpsonline.com According to regulatory guidelines, such as those from the FDA and EMA, validation includes the assessment of several key parameters. fda.goveuropa.eu
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix is paramount. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ajpsonline.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels. ajpsonline.com
Calibration Curve: A calibration curve is generated to demonstrate the relationship between the instrument response and the concentration of the analyte. nih.gov The range of the curve should encompass the expected concentrations in the study samples.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Matrix Effect: The influence of the biological matrix on the ionization of the analyte is a critical parameter in LC-MS/MS assays and must be evaluated.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be established. europa.eunih.gov
Table 2: Representative Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) |
| Linearity | Correlation coefficient (r²) of the calibration curve should be ≥ 0.99 |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
Spectroscopic Characterization Methods for Structural Elucidation in Research (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide detailed information about the molecular structure. pnrjournal.com 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy groups, C=C and C=N stretches of the cinnoline core, and C-O stretches of the ether linkages. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the cinnoline ring. researchgate.netnih.gov The wavelength of maximum absorbance (λmax) can be used as a characteristic parameter. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the determination of its elemental composition. researchgate.net Fragmentation patterns observed in the mass spectrum can provide further structural information. researchgate.net
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, methoxy protons, and a hydroxyl proton. |
| ¹³C NMR | Signals for aromatic carbons, methoxy carbons, and carbons of the cinnoline ring. |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~3000-2800 (C-H stretch), ~1600-1450 (C=C, C=N stretch), ~1250-1000 (C-O stretch). |
| UV-Vis (λmax) | Multiple absorption bands in the UV region characteristic of the cinnoline chromophore. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₄. |
Purity Assessment and Stability Studies in Research Formulations
Ensuring the purity and stability of a compound in a research formulation is critical for obtaining reliable and reproducible experimental results.
Purity Assessment: The purity of a synthesized batch of this compound can be determined using chromatographic techniques like HPLC-UV. The peak area of the main compound relative to the total peak area of all components provides a measure of its purity. Other methods like differential scanning calorimetry (DSC) can also be employed.
Stability Studies: Stability studies are conducted to evaluate how the quality of the compound in a specific formulation changes over time under the influence of various environmental factors such as temperature, humidity, and light. researchgate.net These studies involve storing the formulation under defined conditions and periodically analyzing the sample for the content of the active compound and the presence of any degradation products. researchgate.net A stability-indicating analytical method, typically an HPLC method that can separate the parent compound from its degradation products, is essential for these studies.
Table 4: Parameters for a Typical Stability Study of a Research Formulation
| Condition | Time Points |
| Long-term | 25 °C / 60% RH |
| Intermediate | 30 °C / 65% RH |
| Accelerated | 40 °C / 75% RH |
| Photostability | ICH Q1B guidelines |
Novel Research Applications and Future Directions for 6,7,8 Trimethoxycinnolin 4 Ol
Exploration of New Mechanistic-Based Therapeutic Areas
The diverse biological activities reported for cinnoline (B1195905) derivatives provide a logical starting point for investigating 6,7,8-Trimethoxycinnolin-4-ol. Cinnolines have been identified as potential anticancer, antimicrobial, anti-inflammatory, and analgesic agents. nih.govwisdomlib.org The therapeutic potential of these compounds is largely dependent on the nature and position of their substituents. nih.gov
A key area of exploration for this compound would be in oncology, particularly as a kinase inhibitor. Many nitrogen-containing heterocyclic compounds, including derivatives of the related quinoline (B57606) and quinazoline (B50416) scaffolds, function by inhibiting protein kinases or receptor tyrosine kinases, which are critical regulators of cancer cell proliferation and survival. researcher.liferesearchgate.net For instance, certain dimethoxy-cinnoline derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), a target for neurological disorders like schizophrenia and Huntington's disease. mdpi.comijper.org The trimethoxy pattern on the benzene (B151609) portion of this compound may confer specific binding affinities, making it a candidate for screening against a broad panel of kinases or other enzymes implicated in disease.
Further mechanistic exploration could focus on antimicrobial applications. The cinnoline nucleus is present in compounds designed to inhibit bacterial DNA gyrase, and various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researcher.lifejocpr.com The potential for this compound in this area warrants investigation, particularly in an era of growing antimicrobial resistance.
Table 1: Reported Biological Activities of Substituted Cinnoline Derivatives
| Derivative Class | Biological Activity | Potential Therapeutic Area |
| 4-Aminocinnolines | Anti-inflammatory, Analgesic, Antihistamine | Inflammation, Pain Management |
| Cinnoline-3-carboxamides | Antimicrobial, Antifungal | Infectious Diseases |
| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory, Antibacterial | Inflammation, Infectious Diseases |
| 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines | PDE10A Inhibition | Neurological Disorders |
| Dibenzo[c,h]cinnolines | Topoisomerase I Inhibition | Oncology |
Development of Advanced Delivery Systems for Research Applications (e.g., Nanoparticles, Sustained Release for in vitro/in vivo Studies)
A significant hurdle in the preclinical development of novel heterocyclic compounds is often their poor aqueous solubility and suboptimal pharmacokinetic profiles. nih.gov Advanced drug delivery systems can mitigate these challenges, enhancing the utility of compounds like this compound in research settings. nih.gov Nanoparticle-based systems, in particular, offer a promising avenue for improving the delivery of such molecules. nih.gov
Encapsulating this compound within nanocarriers could enhance its solubility, protect it from premature degradation, and facilitate its transport across biological membranes in cell-based assays and animal models. nih.gov The use of nanoparticles to deliver heterocyclic compounds is an emerging strategy in cancer therapy and other fields. nih.govacs.org These systems can be engineered for sustained release, ensuring stable compound concentrations over time in in vitro experiments, which is crucial for accurately assessing biological effects. For in vivo studies, nanoparticle formulations can improve bioavailability and potentially enable targeted delivery to specific tissues. nih.gov
Table 2: Potential Nanoparticle Delivery Systems for Research Applications
| Nanocarrier Type | Composition | Potential Advantages for Research |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Sustained release, high encapsulation efficiency, well-established for research. |
| Liposomes | Phospholipid bilayers | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix | High stability, controlled release, good biocompatibility. |
| Gold Nanoparticles (AuNPs) | Elemental gold | Can be functionalized for targeted delivery, useful in imaging and diagnostics. acs.org |
Combination Therapies in Preclinical Models (Mechanistic Synergy)
In many complex diseases such as cancer, combination therapy is a cornerstone of treatment. This approach can be powerfully translated to preclinical research to uncover synergistic interactions between investigational compounds and established agents. Should this compound demonstrate activity against a specific molecular target, it could be rationally combined with other agents to enhance efficacy.
For example, if initial screening reveals that this compound inhibits a key signaling pathway involved in cell survival (e.g., a specific kinase), it could be tested in preclinical cancer models alongside a cytotoxic agent that acts via a different mechanism, such as DNA damage. The goal would be to achieve a synergistic effect, where the combined impact is greater than the sum of the individual effects. Such studies are critical for identifying promising new therapeutic strategies and understanding the mechanisms of drug resistance.
Table 3: Hypothetical Combination Strategies in Preclinical Research
| Research Area | Hypothetical Mechanism of this compound | Potential Combination Agent | Rationale for Synergy |
| Oncology | Kinase Inhibitor | Standard Chemotherapy (e.g., Cisplatin) | Inhibition of survival pathways may sensitize cancer cells to DNA-damaging agents. |
| Infectious Disease | Bacterial DNA Gyrase Inhibitor | Beta-Lactam Antibiotic | Dual attack on DNA replication and cell wall synthesis could overcome resistance. |
| Inflammation | Anti-inflammatory Mediator | NSAID (e.g., Ibuprofen) | Targeting multiple inflammatory pathways could lead to more potent anti-inflammatory effects. |
Opportunities for Scaffold Modification and Diversification to Enhance Research Utility
The cinnoline core is a versatile scaffold that is highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). ijper.orgwisdomlib.org The structure of this compound offers several key positions where modifications could be made to generate a library of analogues for research purposes. This diversification is essential for optimizing potency, selectivity, and physicochemical properties.
Key modification opportunities include:
Modification at the C4-position: The hydroxyl group (-ol) is a versatile chemical handle. It can be converted into ethers, esters, or amines to probe the importance of this position for biological activity. Replacing it with a 4-amino group, for instance, has been a successful strategy for other bioactive cinnolines. ijbpas.com
Alteration of the Methoxy (B1213986) Groups: The three methoxy groups at positions 6, 7, and 8 could be demethylated to hydroxyl groups or converted to longer alkyl ethers. The electronic and steric properties of these substituents are known to significantly influence the activity of heterocyclic compounds. frontiersin.org
Substitution at Other Core Positions: The unoccupied C3 and C5 positions on the cinnoline ring are prime candidates for the introduction of various functional groups (e.g., halogens, alkyls, aryls) to explore new binding interactions with biological targets.
Ring Fusion: Fusing another heterocyclic ring system to the cinnoline scaffold can create novel, rigid structures with unique biological profiles, a strategy that has yielded potent anticancer and anti-inflammatory agents. researchgate.net
Table 4: Potential Sites for Scaffold Modification of this compound
| Position | Existing Group | Potential Modifications | Purpose |
| C4 | Hydroxyl (-OH) | Amine (-NH2), Ethers (-OR), Halogens | Explore SAR, modulate hydrogen bonding capacity. |
| C6, C7, C8 | Methoxy (-OCH3) | Hydroxyl (-OH), Ethoxy (-OCH2CH3), Halogens | Alter electronics, solubility, and steric profile. |
| C3, C5 | Hydrogen (-H) | Alkyl groups, Aryl groups, Halogens | Introduce new substituents to probe for additional binding pockets. |
Future Research Challenges and Perspectives in Cinnoline Chemistry and Biology
The primary challenge for this compound is the current lack of foundational biological data. The immediate future of research on this compound will depend on its synthesis and subsequent screening against a wide range of biological targets to identify a primary mechanism of action. The synthesis of substituted cinnolines can itself be challenging, sometimes requiring multi-step processes or metal-catalyzed reactions to achieve desired structures. benthamdirect.comingentaconnect.com
Despite these challenges, the outlook for cinnoline chemistry is promising. The scaffold's proven track record in yielding compounds with diverse pharmacological activities ensures continued interest from the medicinal chemistry community. nih.govwisdomlib.org Future research will likely integrate computational approaches, such as molecular docking and virtual screening, to predict potential targets for new cinnoline derivatives and guide synthetic efforts more efficiently.
The broader perspective for nitrogen-containing heterocycles like cinnoline involves a push towards greater target selectivity to minimize off-target effects and the development of compounds capable of overcoming drug resistance. rsc.orgresearchgate.net As our understanding of disease biology deepens, scaffolds like cinnoline will continue to be valuable starting points for the design of next-generation therapeutic agents. The exploration of this compound and its derivatives could contribute significantly to this ongoing effort, potentially uncovering novel chemical probes and future drug leads.
Q & A
Q. What are the optimal synthetic routes for 6,7,8-Trimethoxycinnolin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of cinnolin derivatives typically involves cyclization of substituted anilines with β-ketoesters or ketones under acidic conditions . For methoxy-substituted analogs like this compound, pre-functionalization of the aromatic ring with methoxy groups prior to cyclization is critical. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction) for intermediate steps . Yields are sensitive to solvent polarity and temperature; dimethylformamide (DMF) at 80–100°C improves solubility of methoxy intermediates, while lower temperatures reduce side reactions .
Q. How does the solubility profile of this compound impact its experimental handling?
- Methodological Answer : Similar quinoline/cinnolin derivatives (e.g., 8-chloro-5-methoxyquinolin-4-ol) exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol (~20–30 mg/mL at 25°C) but poor solubility in water (<1 mg/mL) . For cell-based assays, DMSO is recommended as a stock solvent, with dilution in aqueous buffers to avoid precipitation. Stability studies suggest storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl and methoxy groups .
Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) at 1–100 µM concentrations . Follow with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For antimicrobial activity, use broth microdilution (MIC determination) against E. coli and S. aureus . Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial) and triplicate replicates to ensure reproducibility.
Advanced Research Questions
Q. How can structural modifications to the methoxy groups enhance the target specificity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that methoxy groups at positions 6 and 8 improve binding to hydrophobic enzyme pockets (e.g., topoisomerase II), while the 7-methoxy group may sterically hinder interactions . To optimize specificity:
- Replace 7-methoxy with smaller substituents (e.g., –F or –H) via nucleophilic substitution .
- Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins .
- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data for cinnolin derivatives?
- Methodological Answer : Discrepancies in NMR (e.g., methoxy proton splitting) or mass spectra (fragmentation patterns) arise from tautomerism or solvent effects. To address this:
- Perform 2D NMR (¹H-¹³C HSQC, HMBC) in deuterated DMSO to confirm substituent positions .
- Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to distinguish between [M+H]⁺ and adduct ions .
- Compare experimental IR spectra with computational predictions (DFT at B3LYP/6-31G* level) to validate functional groups .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?
- Methodological Answer : Employ in silico tools to predict ADMET properties:
- Lipophilicity : Calculate logP values (ChemAxon) to balance solubility and membrane permeability. Aim for logP 2–3 for optimal bioavailability .
- Metabolic Stability : Use SwissADME to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Toxicity : Screen for hepatotoxicity via ProTox-II, focusing on structural alerts like quinone formation .
Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite profiling .
Experimental Design & Data Analysis
Q. What factorial design parameters optimize the synthesis of this compound?
- Methodological Answer : A 3² factorial design can evaluate the impact of temperature (X₁: 60°C vs. 100°C) and catalyst loading (X₂: 5 mol% vs. 10 mol% Pd/C) on yield and purity . Response surface methodology (RSM) identifies optimal conditions. For example:
| Factor | Low Level | High Level |
|---|---|---|
| X₁ | 60°C | 100°C |
| X₂ | 5 mol% | 10 mol% |
| Analyze outcomes via ANOVA, prioritizing factors with p < 0.05. Include a center point (80°C, 7.5 mol%) to check curvature . |
Q. How should researchers address contradictory bioactivity data across different assay platforms?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum concentration in cell culture, pH in enzymatic assays). Mitigation strategies:
- Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays) .
- Perform meta-analysis of published data, adjusting for variables like cell line origin or solvent concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
